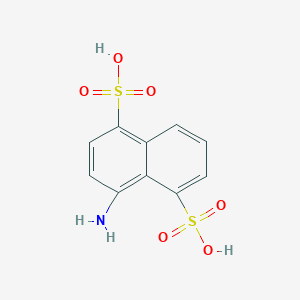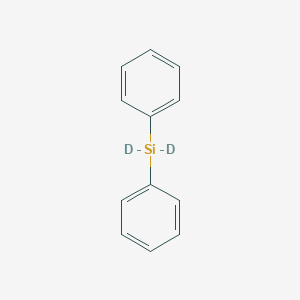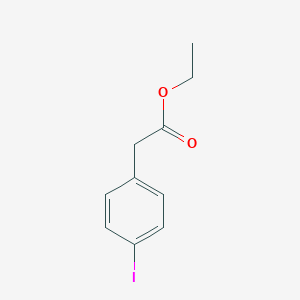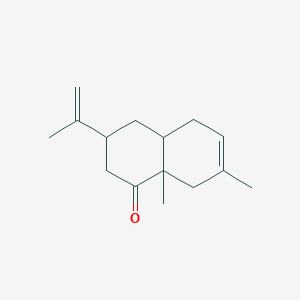
1,1,3,3-Tetrafenil-1,3-disiloxanodial
Descripción general
Descripción
The compound 1,1,3,3-Tetraphenyl-1,3-disiloxanediol is a siloxane-based molecule that is structurally characterized by the presence of two silicon atoms connected by an oxygen atom (Si-O-Si), with each silicon atom also bonded to two phenyl groups and a hydroxyl group (OH). This structure is a subset of the broader class of siloxanes, which are known for their diverse applications and properties, particularly in materials science and organic synthesis .
Synthesis Analysis
The synthesis of siloxane compounds, including those similar to 1,1,3,3-Tetraphenyl-1,3-disiloxanediol, often involves hydrolysis and condensation reactions. For instance, the hydrolysis of spirotitanasiloxane leads to the formation of octaphenyltetrasiloxane diol in high yield . Similarly, the reaction of diisocyanatodisiloxanes and tetrachlorodisiloxane through hydrolysis results in disiloxane diols and tetraols . These methods highlight the importance of hydrolysis in the synthesis of siloxane-based compounds.
Molecular Structure Analysis
The molecular structure of siloxane compounds is often determined using X-ray crystallography. For example, the structures of certain cycloborasiloxanes were determined to contain planar Si-O-B rings . Additionally, the central Si-O-Si angle in some siloxane compounds has been found to be 180°, indicating a linear configuration at the oxygen bridge . The presence of phenyl groups attached to silicon atoms can influence the overall molecular geometry and packing in the crystal lattice .
Chemical Reactions Analysis
Siloxane compounds can undergo various chemical reactions. For instance, the reaction of 1,1,3,3-tetraphenyl-1,3-disiloxanediol with organotin hydroxides leads to the formation of organotin derivatives . The reactivity of siloxanes with different reagents can lead to a wide range of products, showcasing the versatility of these compounds in synthetic chemistry .
Physical and Chemical Properties Analysis
Siloxanes exhibit unique physical and chemical properties due to their molecular structure. They are generally known for their thermal stability, which allows them to be sublimed without decomposition . The presence of phenyl groups and hydroxyl groups can also influence the solubility and potential for hydrogen bonding, which is crucial for the formation of supramolecular structures . The physico-chemical properties of siloxanes can be tailored by modifying the substituents on the silicon atoms, leading to materials with specific desired characteristics .
Aplicaciones Científicas De Investigación
Investigación Proteómica
En el campo de la proteómica, 1,1,3,3-Tetrafenil-1,3-disiloxanodial se utiliza como un agente bioquímico. Desempeña un papel crucial en el estudio de la estructura y función de las proteínas, particularmente en el análisis de interacciones proteicas y la identificación de nuevas proteínas. Las propiedades únicas del compuesto lo hacen adecuado para su uso en espectrometría de masas y cromatografía, ayudando en la separación e identificación de mezclas complejas de proteínas .
Síntesis Orgánica
Como reactivo en química orgánica, este compuesto sirve como donante en varias reacciones de síntesis. Su capacidad de actuar como nucleófilo lo hace valioso para crear nuevos enlaces químicos y construir moléculas orgánicas complejas. Esto es particularmente útil en la síntesis de productos farmacéuticos y otros compuestos biológicamente activos .
Química de Sililación
This compound: se emplea como un agente sililante, que es un proceso utilizado para proteger grupos funcionales en moléculas orgánicas durante las reacciones químicas. Esta protección es vital para evitar reacciones secundarias no deseadas y para mejorar el rendimiento de los productos deseados. Los grupos sililo del compuesto se pueden introducir y eliminar fácilmente, lo que lo convierte en una herramienta versátil en la química sintética .
Ciencia de los Materiales
En ciencia de los materiales, este compuesto se explora por su potencial en la creación de nuevos materiales a base de silicio. Sus propiedades estructurales permiten el desarrollo de materiales con características térmicas y mecánicas únicas. Estos materiales podrían tener aplicaciones en electrónica, recubrimientos y como precursores para cerámicas avanzadas .
Nanotecnología
La capacidad del compuesto para formar estructuras estables a nanoescala lo convierte en un candidato para su uso en nanotecnología. Podría usarse para fabricar dispositivos a nanoescala o como bloque de construcción para nanoestructuras más grandes. Sus propiedades se están investigando para aplicaciones potenciales en sistemas de administración de fármacos y nanoelectrónica .
Catálisis
This compound: puede actuar como un ligando en sistemas catalíticos, potencialmente mejorando la eficiencia de las reacciones químicas. Sus grupos fenilo pueden proporcionar un efecto estabilizador sobre los catalizadores metálicos, lo que lleva a reacciones más selectivas y rápidas. Esta aplicación es significativa en procesos industriales donde los catalizadores juegan un papel crítico .
Química Analítica
Este compuesto se utiliza en química analítica para la cuantificación y cualificación de sustancias químicas. Su estabilidad y reactividad lo hacen adecuado para su uso como estándar en varias técnicas analíticas, incluyendo espectroscopia y cromatografía .
Educación Química
Debido a sus interesantes propiedades químicas y aplicaciones, This compound también se utiliza como herramienta de enseñanza en la educación química. Proporciona un ejemplo práctico para que los estudiantes aprendan sobre la química de los siloxanos, la sililación y el papel del silicio en los compuestos orgánicos .
Mecanismo De Acción
Target of Action
It is known that similar organosilicon compounds interact with various biological targets, influencing their function and activity .
Mode of Action
It is suggested that it acts as a donor in organic chemistry , which implies that it may donate electrons or functional groups to its targets, thereby modifying their properties and activities.
Biochemical Pathways
It is used in proteomics research , suggesting that it may interact with proteins and potentially influence protein-related pathways.
Propiedades
IUPAC Name |
hydroxy-[hydroxy(diphenyl)silyl]oxy-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O3Si2/c25-28(21-13-5-1-6-14-21,22-15-7-2-8-16-22)27-29(26,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZTUAOLAYIKSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(O)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O3Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333751 | |
| Record name | 1,1,3,3-Tetraphenyl-1,3-disiloxanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1104-93-4 | |
| Record name | 1,1,3,3-Tetraphenyl-1,3-disiloxanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3-Tetraphenyl-1,3-disiloxanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




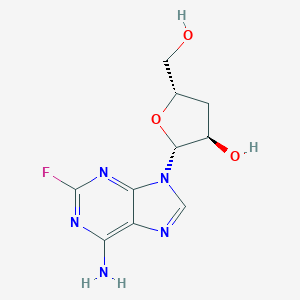

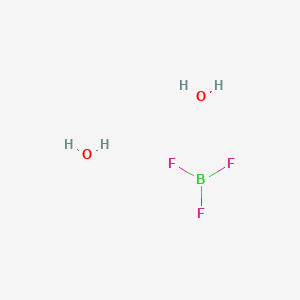
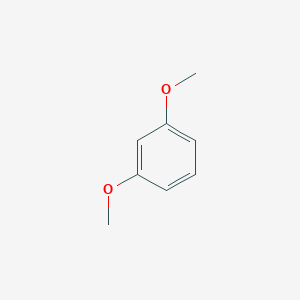
![Naphtho[2,3-d]-v-triazin-4(3H)-one, 3-phenyl-](/img/structure/B93183.png)
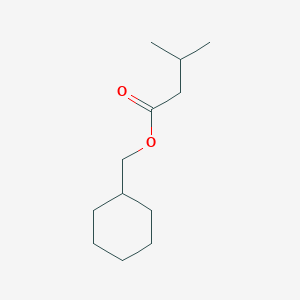

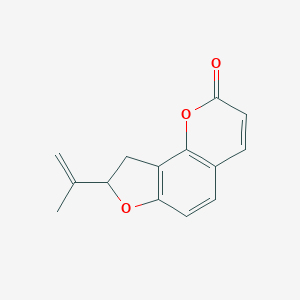
![Benzo[4,5]indolo[1,2-a]quinazoline](/img/structure/B93192.png)
